
Propynoate
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Overview
Description
Propynoate is an acetylenic fatty acid anion and the conjugate base of propynoic acid, arising from deprotonation of the carboxylic acid group. It is a monocarboxylic acid anion, an acetylenic fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of a propynoic acid.
Chemical Reactions Analysis
Solvent Effects
Solvent polarity significantly influences product distribution (Table 1):
Solvent | Product 3 Yield (%) | Product 4 Yield (%) |
---|---|---|
DMSO | 97 | 0 |
2-Pyrrolidone | 44 | 19 |
Toluene | 0 | 75 |
Key Insight : Polar solvents (e.g., DMSO) favor 3 , while nonpolar solvents (e.g., toluene) favor 4 .
Temperature and Time
In DMSO, prolonged reaction time at room temperature increases 3 yield (Table 2):
Temperature (°C) | Time (h) | Product 3 Yield (%) |
---|---|---|
25 | 24 | 82 |
100 | 24 | 97 |
Higher temperatures accelerate the conversion to 3 , achieving near-quantitative yields .
Catalyst Efficiency
Phosphine catalysts impact reaction outcomes (Table 3):
Phosphine | Yield of 3 (%) |
---|---|
Triphenylphosphine | 82 |
Tri(p-fluorophenyl)phosphine | 78 |
Tributylphosphine | <10 |
Electron-deficient phosphines (e.g., PPh₃) outperform alkylphosphines due to enhanced stabilization of zwitterionic intermediates .
Mechanistic Pathway
The reaction proceeds via a stepwise mechanism (Scheme 2):
-
Zwitterion Formation : PPh₃ attacks ethyl propynoate, generating a vinylphosphonium intermediate.
-
Michael Addition : Phthalimidate anion adds to the α-position, forming 4 .
-
Second Nucleophilic Attack : Another phthalimide anion displaces PPh₃, yielding 3 .
Polar solvents stabilize charged intermediates, explaining the solvent-dependent selectivity .
Substrate Scope and Limitations
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Propynoate's chemical mechanisms?
- Methodological Answer : Use the PICOT framework to structure the question:
- P (Problem/Property): Define the specific chemical property of this compound (e.g., reactivity with nucleophiles).
- I (Intervention/Indicator): Identify the experimental variable (e.g., temperature, solvent polarity).
- C (Comparison): Contrast with analogous compounds (e.g., acrylates).
- O (Outcome): Measure outcomes (e.g., reaction yield, kinetic data).
- T (Time): Specify the reaction timeframe or stability assessment period.
Example: "How does solvent polarity (I) affect the nucleophilic addition kinetics (O) of this compound (P) compared to methyl acrylate (C) under ambient conditions (T)?" .
Q. What experimental design principles apply to studying this compound's reactivity?
- Methodological Answer :
- Variables : Clearly define independent (e.g., catalyst concentration) and dependent variables (e.g., reaction rate).
- Controls : Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known reactive esters).
- Replication : Conduct triplicate trials to assess reproducibility.
- Data Collection : Use standardized instruments (e.g., HPLC for purity analysis).
Example table for experimental parameters:
Variable | Range/Levels | Measurement Tool |
---|---|---|
Temperature | 25°C, 40°C, 60°C | Thermostatic Bath |
Catalyst Loading | 0.1%, 0.5%, 1% | Microbalance |
Q. How to conduct a systematic literature review on this compound's applications?
- Methodological Answer :
- Keyword Strategy : Combine terms like "this compound" + "synthesis", "kinetics", or "toxicity" using Boolean operators.
- Databases : Prioritize PubMed, SciFinder, and Web of Science; exclude non-peer-reviewed sources.
- Screening : Apply PRISMA guidelines to filter studies by relevance and methodology rigor.
- Synthesis : Tabulate findings (e.g., reaction conditions, yields) to identify knowledge gaps.
Example synthesis table:
Study | Reaction Type | Yield (%) | Limitations |
---|---|---|---|
Smith et al. 2022 | Hydrolysis | 78 | No catalyst studied |
Q. What ethical considerations apply to this compound research involving biological systems?
- Methodological Answer :
- Animal Studies : Adhere to NIH guidelines for humane endpoints and sample sizes.
- Data Transparency : Report raw data (e.g., toxicity thresholds) in supplementary materials.
- Conflict of Interest : Disclose funding sources or institutional biases.
- Peer Review : Submit protocols to institutional review boards (IRBs) pre-experimentation .
Q. How to develop a hypothesis on this compound's environmental persistence?
- Methodological Answer :
- Background Research : Review degradation studies of structurally similar esters.
- Hypothesis Framework : Use deductive reasoning: "If this compound has higher electron-withdrawing capacity than X, then it will exhibit slower hydrolysis in aquatic environments."
- Feasibility Check : Ensure access to analytical tools (e.g., GC-MS for degradation product analysis) .
Advanced Research Questions
Q. How to resolve contradictions in reported catalytic efficiencies of this compound reactions?
- Methodological Answer :
- Root-Cause Analysis : Compare experimental conditions (e.g., moisture levels, solvent purity).
- Meta-Analysis : Calculate effect sizes across studies using Cohen’s d or ANOVA.
- Sensitivity Testing : Vary one parameter (e.g., pH) while holding others constant.
Example contradiction resolution workflow:
 .
Q. How to integrate computational and experimental methods for studying this compound's interactions?
- Methodological Answer :
- Molecular Modeling : Use DFT calculations to predict reaction transition states.
- Validation : Correlate computational activation energies with experimental kinetic data.
- Cross-Disciplinary Teams : Collaborate with computational chemists for model refinement.
Example hybrid approach:
1. Simulate this compound’s electrophilicity using Gaussian.
2. Validate with NMR kinetic studies.
3. Iterate models based on empirical discrepancies. [[1, 19]].
Q. What strategies ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Detailed Documentation : Record exact reagent grades (e.g., "99.9% anhydrous THF").
- Error Margins : Report standard deviations for yields and purity.
- Open Science : Share protocols via platforms like Protocols.io .
Example reproducibility checklist:
Parameter | Specification |
---|---|
Reaction Atmosphere | Nitrogen-purged |
Stirring Rate | 500 RPM ± 10 |
Q. How to validate this compound's bioactivity using in vitro and in vivo models?
- Methodological Answer :
- Assay Selection : Use high-throughput screening (HTS) for preliminary in vitro data.
- Dose-Response Curves : Generate IC50 values in cell lines (e.g., HepG2).
- In Vivo Correlation : Test in zebrafish models for bioavailability assessment.
Example validation pipeline:
 .
Q. How to design cross-disciplinary studies on this compound's environmental and pharmacological impacts?
- Methodological Answer :
- Team Structure : Include chemists, ecotoxicologists, and pharmacologists.
- Unified Metrics : Standardize toxicity endpoints (e.g., LC50, EC50).
- Data Integration : Use systems biology tools (e.g., QSAR models) to predict multi-scale effects.
Example cross-disciplinary framework:
1. Environmental Chemistry: Measure hydrolysis half-life in simulated ecosystems.
2. Pharmacology: Assess cytotoxicity in human cell lines.
3. Systems Analysis: Model bioaccumulation risks. [[14, 19]].
Properties
Molecular Formula |
C3HO2- |
---|---|
Molecular Weight |
69.04 g/mol |
IUPAC Name |
prop-2-ynoate |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |
InChI Key |
UORVCLMRJXCDCP-UHFFFAOYSA-M |
SMILES |
C#CC(=O)[O-] |
Canonical SMILES |
C#CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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